Revaprazan Hydrochloride
Overview
Description
Revaprazan hydrochloride, known by its trade name Revanex, is a drug that reduces gastric acid secretion and is used for the treatment of gastritis and acid-related diseases . It acts as an acid pump antagonist, specifically a potassium-competitive acid blocker, which reversibly inhibits the H+, K±ATPase enzyme by binding to the potassium-binding site of the pump .
Mechanism of Action
Target of Action
Revaprazan Hydrochloride primarily targets the H+/K+ ATPase , also known as the proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
This compound acts as an acid pump antagonist . It works by reversibly inhibiting the H+/K+ ATPase by binding to the K±binding site of the pump . This inhibition blocks the exchange of potassium ions with hydrogen ions, thereby reducing gastric acid secretion .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the H+/K+ ATPase, this compound disrupts the final step of gastric acid production, leading to a decrease in stomach acidity .
Result of Action
The inhibition of the H+/K+ ATPase by this compound leads to a decrease in gastric acid secretion . This results in an increase in gastric pH, which can help in the treatment of conditions like gastritis and peptic ulcers . It has also been suggested that this compound has anti-inflammatory actions against Helicobacter pylori-induced COX-2 expression .
Action Environment
This compound is stable in the acidic gastric environment . The drug’s effectiveness can be influenced by factors such as the presence of food or the specific strain of helicobacter pylori in the stomach .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of revaprazan hydrochloride involves several key steps:
Preparation of 4-hydroxyl-2-(4-fluoroaniline)-5,6-dimethylpyrimidine: This intermediate is synthesized through a series of reactions involving the condensation of appropriate starting materials under controlled conditions.
Formation of the final compound: The intermediate is then reacted with 1-methyl-3,4-dihydroisoquinoline under specific conditions to yield this compound.
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process typically includes:
Large-scale synthesis: Utilizing the same synthetic route as in laboratory preparation but scaled up with industrial equipment.
Purification: Employing techniques such as crystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Revaprazan hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Revaprazan hydrochloride has several scientific research applications:
Chemistry: Used
Properties
IUPAC Name |
N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4.ClH/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3;/h4-11,16H,12-13H2,1-3H3,(H,24,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALPZYQJEDBIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939071 | |
Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178307-42-1 | |
Record name | Revaprazan Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178307421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REVAPRAZAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6T10R64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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